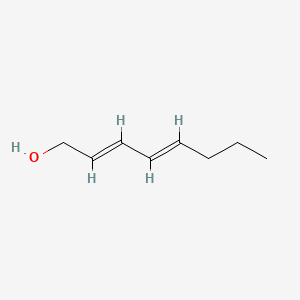
P-58P, D-520
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-58P, D-520 is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and versatility, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-58P, D-520 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to achieve the desired product. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using optimized processes to ensure high yield and purity. The industrial production methods may involve continuous flow reactors, batch reactors, or other specialized equipment to facilitate the synthesis. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: P-58P, D-520 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different properties and applications, making the compound highly versatile.
Scientific Research Applications
P-58P, D-520 has a wide range of scientific research applications, including its use in the development of new materials, pharmaceuticals, and chemical processes. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it is studied for its potential therapeutic effects and interactions with biological systems. In medicine, it is explored for its potential as a drug candidate for various diseases. In industry, it is used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of P-58P, D-520 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, modulating their activity, and influencing various biochemical processes. The molecular targets and pathways involved in the action of this compound are critical for understanding its therapeutic potential and applications.
Properties
CAS No. |
160911-24-0 |
|---|---|
Molecular Formula |
C39H38N2O3S3 |
Molecular Weight |
678.9 |
Purity |
98 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



